molecular formula C12H11N5S B1459963 3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082437-15-7

3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No. B1459963
M. Wt: 257.32 g/mol
InChI Key: FSURVIOKHANVKL-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .

Scientific Research Applications

Antibacterial Activity

Triazole-containing hybrids, including those related to the compound , have demonstrated promising broad-spectrum antibacterial activity against a variety of clinically significant organisms, including drug-resistant forms. These hybrids are potent inhibitors of key bacterial enzymes and proteins, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The antibacterial activity of these compounds, especially against Staphylococcus aureus, highlights their potential in addressing antibiotic resistance (Li & Zhang, 2021).

Optical Sensors

Pyrimidine derivatives, including those structurally related to "3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide," have been explored for their utility in developing optical sensors. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Their application in creating optical sensors for detecting various analytes highlights the compound's versatility beyond its biological activity (Jindal & Kaur, 2021).

Drug Development

The triazole and pyrimidine scaffolds are core structures in the development of new pharmaceuticals due to their wide range of biological activities. The triazole derivatives, in particular, have been the focus of patents and clinical studies for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This indicates the compound's potential as a key building block in synthesizing new drugs with diverse therapeutic applications (Ferreira et al., 2013).

Future Directions

This compound and similar ones could be further studied for their potential anti-cancer effects . Quantitative structure-activity relationship (QSAR) studies could be performed to predict the anti-cancer effect of these compounds . This could help in the development of more potent and efficacious drugs in the future .

properties

IUPAC Name

3-(3,5-dimethylphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c1-7-3-8(2)5-9(4-7)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSURVIOKHANVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=S)N=CN3)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 2
3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 3
3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 6
3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

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